molecular formula C14H10BrClN2O3S2 B13983861 1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea CAS No. 61720-81-8

1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea

Cat. No.: B13983861
CAS No.: 61720-81-8
M. Wt: 433.7 g/mol
InChI Key: MMBBBDYTDADHJX-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea is a synthetic organic compound that features both bromine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea typically involves multiple steps:

    Formation of 4-Bromobenzenecarbothioyl chloride: This can be achieved by reacting 4-bromobenzenecarboxylic acid with thionyl chloride under reflux conditions.

    Formation of 4-Chlorophenylsulfonyl isocyanate: This intermediate can be synthesized by reacting 4-chlorophenylsulfonyl chloride with sodium azide.

    Coupling Reaction: The final step involves the reaction of 4-bromobenzenecarbothioyl chloride with 4-chlorophenylsulfonyl isocyanate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the aromatic rings can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield amines or thiols.

    Hydrolysis Products: Hydrolysis typically results in the formation of the corresponding amines and carboxylic acids.

Scientific Research Applications

1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromobenzenecarbothioyl)-3-(4-fluorophenyl)sulfonylurea
  • 1-(4-Chlorobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea
  • 1-(4-Bromobenzenecarbothioyl)-3-(4-methylphenyl)sulfonylurea

Uniqueness

1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and potential applications. The combination of these substituents may result in distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

61720-81-8

Molecular Formula

C14H10BrClN2O3S2

Molecular Weight

433.7 g/mol

IUPAC Name

1-(4-bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea

InChI

InChI=1S/C14H10BrClN2O3S2/c15-10-3-1-9(2-4-10)13(22)17-14(19)18-23(20,21)12-7-5-11(16)6-8-12/h1-8H,(H2,17,18,19,22)

InChI Key

MMBBBDYTDADHJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=S)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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